[6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrol-3a-yl]methanol
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Overview
Description
[6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrol-3a-yl]methanol is a complex organic compound characterized by its unique trifluoromethyl group and octahydropyrrolo[3,4-c]pyrrol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrol-3a-yl]methanol typically involves multicomponent reactions (MCRs). These reactions are known for their efficiency in creating complex molecules through the combination of three or more reactants in a single reaction vessel. The specific synthetic route for this compound may involve the reaction of isocyanides, chromene carbaldehydes, and anilines under controlled conditions to form the desired pyrrole derivative .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Safety measures and environmental considerations are also crucial in industrial settings to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
[6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrol-3a-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
[6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrol-3a-yl]methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of advanced materials, such as polymers and sensors
Mechanism of Action
The mechanism of action of [6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrol-3a-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrole Derivatives: Compounds with similar pyrrole structures but different substituents.
Trifluoromethyl Compounds: Other compounds containing the trifluoromethyl group.
Uniqueness
The uniqueness of [6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrol-3a-yl]methanol lies in its combination of the trifluoromethyl group and the octahydropyrrolo[3,4-c]pyrrol structure. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
2758000-80-3 |
---|---|
Molecular Formula |
C8H13F3N2O |
Molecular Weight |
210.2 |
Purity |
95 |
Origin of Product |
United States |
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